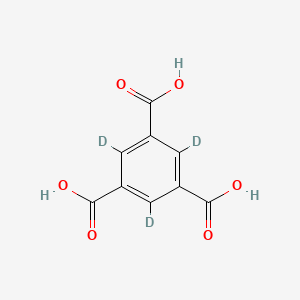

Benzene-1,3,5-tricarboxylic acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2,4,6-trideuteriobenzene-1,3,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKYBPDZANOJGF-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])C(=O)O)[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid, a deuterated isotopologue of trimesic acid. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize stable isotope-labeled compounds.

Introduction

1,3,5-Benzene-2,4,6-D3-tricarboxylic acid (Trimesic acid-d3) is a stable, isotopically labeled form of 1,3,5-benzenetricarboxylic acid.[1][2] The replacement of hydrogen with deuterium at the 2, 4, and 6 positions of the benzene ring provides a valuable tool for a variety of research applications, particularly in analytical chemistry where it can be used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Deuteration can also subtly influence the pharmacokinetic and metabolic profiles of drug molecules.[3]

Physical and Chemical Properties

While specific experimental data for all physical properties of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid are not extensively reported, a combination of available data for the deuterated compound and its non-deuterated analogue, 1,3,5-benzenetricarboxylic acid (trimesic acid), provides a strong basis for its characterization. The physical properties of deuterated and non-deuterated isotopologues are generally very similar.

Table 1: Comparison of Physical Properties

| Property | 1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid | 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid) |

| Molecular Formula | C₉H₃D₃O₆[3] | C₉H₆O₆[4][5] |

| Molecular Weight | 213.16 g/mol [3] | 210.14 g/mol [4][5] |

| Exact Mass | 213.0353 Da[2] | 210.01643791 Da[4] |

| Melting Point | Not explicitly reported; expected to be very close to the non-deuterated form. | 380 °C[6] |

| Boiling Point | Not reported. | Not applicable (decomposes) |

| Solubility | Not explicitly reported; expected to be soluble in water, ethanol, and methanol.[7] | Soluble in water, ethanol, and methanol.[7] |

| Acidity (pKa) | Not explicitly reported; expected to be very similar to the non-deuterated form. | pKa1: 3.12, pKa2: 3.89, pKa3: 4.70[5] |

| Appearance | White crystalline solid (inferred). | White crystalline solid. |

Experimental Protocols for Property Determination

The following are generalized experimental protocols that can be employed to determine the key physical properties of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid.

3.1. Determination of Melting Point

-

Methodology: A small, dry sample of the crystalline compound is placed in a thin-walled capillary tube. The tube is then heated in a calibrated melting point apparatus. The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range. For a pure substance, this range is typically narrow.

3.2. Determination of Solubility

-

Methodology: A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is stirred until equilibrium is reached. The concentration of the dissolved solute is then determined by a suitable analytical method, such as UV-Vis spectroscopy or by evaporating the solvent from a filtered, saturated solution and weighing the residue. This process is repeated at different temperatures to determine the temperature dependence of solubility.

3.3. Determination of Acidity (pKa)

-

Methodology: Potentiometric titration is a standard method for determining the pKa of an acid. A known concentration of the acid is dissolved in water and titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the base using a calibrated pH meter. The pKa values can be determined from the titration curve, corresponding to the pH at the half-equivalence points.

Application in Research: A Conceptual Workflow

As a stable isotope-labeled compound, 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid is a valuable tool in tracer studies. The following diagram illustrates a general workflow for its use in a pharmacokinetic study.

Caption: General workflow for a pharmacokinetic study using a stable isotope-labeled tracer.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,3,5-Benzene-2,4,6-d3-tricarboxylic Acid [lgcstandards.com]

- 3. Benzene-1,3,5-tricarboxylic acid-d3 | CAS#:62790-27-6 | Chemsrc [chemsrc.com]

- 4. 1,3,5-Benzenetricarboxylic acid | C9H6O6 | CID 11138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trimesic acid - Wikipedia [en.wikipedia.org]

- 6. 1,3,5-benzenetricarboxylic acid [stenutz.eu]

- 7. 1,3,5-Benzenetricarboxylic acid [chembk.com]

A Technical Guide to Deuterated Trimesic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, synthesis, and spectroscopic properties of deuterated trimesic acid (Benzene-1,3,5-tricarboxylic acid-d3). This isotopically labeled compound serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development, primarily as a tracer and an internal standard.[1]

Chemical Structure and Properties

Deuterated trimesic acid is the isotopologue of trimesic acid where the three hydrogen atoms on the aromatic ring are replaced with deuterium atoms.

Chemical Name: this compound Synonyms: Trimesic acid-d3 CAS Number: 62790-27-6 Molecular Formula: C₉H₃D₃O₆

The fundamental structure consists of a benzene ring substituted with three carboxylic acid groups at positions 1, 3, and 5.[2] This symmetrical arrangement imparts high thermal stability. The deuteration of the aromatic ring introduces a subtle but significant change in the molecular weight and vibrational properties of the molecule without altering its chemical reactivity in most applications.

A logical diagram illustrating the relationship between trimesic acid and its deuterated form is presented below.

References

Synthesis of 1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis Pathway: Acid-Catalyzed Hydrogen-Deuterium Exchange

The most plausible method for the synthesis of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid is through a direct hydrogen-deuterium (H/D) exchange on the aromatic ring of commercially available 1,3,5-benzenetricarboxylic acid (trimesic acid). The carboxylic acid groups are deactivating for electrophilic aromatic substitution; however, the 2, 4, and 6 positions are the most electron-rich in the ring and are susceptible to substitution under forcing conditions. The use of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), at elevated temperatures is a well-established method for promoting H/D exchange on deactivated aromatic rings.

Alternatively, transition metal catalysis, for instance with a platinum or rhodium catalyst, could facilitate the H/D exchange under potentially milder conditions. Some literature reports the use of rhodium catalysts for the ortho-deuteration of aromatic carboxylic acids, a mechanistically similar transformation.

This guide will focus on the strong acid-catalyzed approach due to its more general applicability and lower cost of reagents.

Experimental Protocols

Below is a proposed, detailed experimental protocol for the synthesis of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid via acid-catalyzed H/D exchange.

Materials:

-

1,3,5-Benzenetricarboxylic acid (Trimesic acid)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)

-

Anhydrous diethyl ether

-

Deionized water

Equipment:

-

Heavy-walled sealed reaction tube or a high-pressure autoclave

-

Heating mantle or oil bath with a temperature controller

-

Magnetic stirrer

-

Glass fritted funnel

-

Vacuum oven

-

NMR spectrometer

-

Mass spectrometer

Proposed Protocol:

-

Reaction Setup: In a heavy-walled sealed reaction tube, place 1,3,5-benzenetricarboxylic acid (1.0 g, 4.76 mmol).

-

Addition of Deuterated Reagents: To the reaction tube, add deuterium oxide (10 mL) followed by the slow and careful addition of deuterated sulfuric acid (2 mL).

-

Reaction Conditions: Seal the reaction tube and place it in a heating mantle or oil bath. Heat the reaction mixture to 150-180 °C with continuous stirring for 48-72 hours. Caution: This reaction is performed under pressure and at high temperatures. Appropriate safety precautions must be taken.

-

Workup: After the reaction is complete, cool the reaction tube to room temperature. Carefully open the tube and pour the contents onto crushed ice (prepared from D₂O if recovery of the deuterated solvent is desired, otherwise H₂O is acceptable).

-

Isolation of Product: The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a glass fritted funnel.

-

Purification: Wash the collected solid with a small amount of cold deionized water to remove any residual acid. Further purification can be achieved by recrystallization from hot water or by washing with anhydrous diethyl ether to remove any organic impurities.

-

Drying: Dry the purified product in a vacuum oven at 80 °C overnight to yield 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid as a white solid.

-

Characterization: Confirm the identity and isotopic enrichment of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance or significant reduction of the aromatic proton signal in the ¹H NMR spectrum is indicative of successful deuteration.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis. The values are estimates based on analogous deuteration reactions of deactivated aromatic compounds.

| Parameter | Expected Value | Notes |

| Starting Material | 1,3,5-Benzenetricarboxylic acid | Commercially available |

| Deuterating Agent | D₂SO₄ in D₂O | Strong acid catalyst and deuterium source |

| Reaction Temperature | 150-180 °C | Elevated temperature is necessary for deactivated rings |

| Reaction Time | 48-72 hours | Prolonged reaction time to ensure high isotopic incorporation |

| Yield | 70-85% | Based on yields for similar deuteration reactions |

| Deuterium Incorporation | >95% | Expected isotopic purity at the 2,4,6-positions |

| Analytical Methods | ¹H NMR, ¹³C NMR, MS | For structural and isotopic purity confirmation |

Mandatory Visualization

The following diagrams illustrate the proposed synthesis pathway and a general experimental workflow.

Caption: Proposed synthesis of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid.

Caption: A generalized workflow for the synthesis and analysis.

An In-depth Technical Guide to the Key Characteristics of Isotopically Labeled Benzenetricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of isotopically labeled benzenetricarboxylic acid, a critical tool in modern research and pharmaceutical development. By replacing specific atoms with their heavier, non-radioactive isotopes, such as deuterium (²H or D) or carbon-13 (¹³C), these labeled compounds serve as invaluable tracers and internal standards for highly sensitive analytical techniques. Their use enhances the accuracy and precision of quantitative analyses in complex biological matrices, making them essential for pharmacokinetic, metabolic, and drug discovery studies.

Core Physicochemical and Spectroscopic Data

Isotopic labeling alters the mass of the benzenetricarboxylic acid molecule, a change that is fundamental to its application in mass spectrometry-based analysis. The following tables summarize the key physicochemical properties of the unlabeled isomers of benzenetricarboxylic acid and provide data for a commercially available deuterated version. This information serves as a baseline for understanding the characteristics of other isotopically labeled analogues.

Table 1: Physicochemical Properties of Benzenetricarboxylic Acid Isomers

| Property | 1,2,3-Benzenetricarboxylic Acid (Hemimellitic Acid) | 1,2,4-Benzenetricarboxylic Acid (Trimellitic Acid) | 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid) |

| Molecular Formula | C₉H₆O₆ | C₉H₆O₆ | C₉H₆O₆ |

| Molecular Weight | 210.14 g/mol [1] | 210.14 g/mol | 210.14 g/mol [2] |

| CAS Number | 569-51-7[1] | 528-44-9 | 554-95-0[2] |

Table 2: Properties of Isotopically Labeled 1,3,5-Benzenetricarboxylic Acid

| Property | 1,3,5-Benzenetricarboxylic Acid-d₃ (Trimesic Acid-d₃) |

| Molecular Formula | C₉H₃D₃O₆ |

| Molecular Weight | 213.16 g/mol |

| CAS Number | 62790-27-6 |

| Isotopic Purity | 99.21%[3] |

| Appearance | Solid |

Applications in Research and Drug Development

The primary application of isotopically labeled benzenetricarboxylic acid is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[3] In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial.[4] Stable isotope labeling is a powerful technique used in these studies to trace the metabolic fate of compounds.[5][6]

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis using LC-MS/MS.[7][8] Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[7]

Experimental Protocols

Synthesis of Deuterated Benzenetricarboxylic Acid (Representative Protocol)

This protocol is adapted from general methods for the deuteration of aromatic carboxylic acids.

Objective: To replace the acidic protons on the aromatic ring of benzenetricarboxylic acid with deuterium.

Materials:

-

1,3,5-Benzenetricarboxylic acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Palladium on carbon (Pd/C, 10%) catalyst

-

Anhydrous solvent (e.g., dioxane)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 1,3,5-benzenetricarboxylic acid and the Pd/C catalyst.

-

Evacuate the vessel and backfill with an inert gas.

-

Add anhydrous dioxane and deuterium oxide to the vessel.

-

Heat the reaction mixture to reflux under an inert atmosphere for 24-48 hours. The progress of the H-D exchange can be monitored by taking small aliquots and analyzing by ¹H NMR or mass spectrometry.

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the Pd/C catalyst.

-

Remove the solvent under reduced pressure to yield the crude deuterated benzenetricarboxylic acid.

-

The product can be further purified by recrystallization from a suitable solvent system.

Characterization: The isotopic enrichment and purity of the final product should be determined by mass spectrometry and NMR spectroscopy.

Quantitative Analysis of a Drug Candidate in Plasma using an Isotopically Labeled Benzenetricarboxylic Acid Internal Standard (Representative LC-MS/MS Protocol)

This protocol outlines a general workflow for the use of an isotopically labeled benzenetricarboxylic acid as an internal standard for the quantification of an acidic drug candidate in a biological matrix.

Objective: To accurately quantify the concentration of an acidic drug candidate in human plasma samples.

Materials:

-

Human plasma samples

-

Drug candidate analytical standard

-

Isotopically labeled benzenetricarboxylic acid (as internal standard, IS)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Protein precipitation solvent (e.g., ACN with 1% FA)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

-

Preparation of Stock Solutions and Standards:

-

Prepare a stock solution of the drug candidate in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of the isotopically labeled benzenetricarboxylic acid IS in the same solvent.

-

Prepare a series of calibration standards by spiking known concentrations of the drug candidate stock solution into blank human plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To an aliquot of each plasma sample (calibration standards, QCs, and unknown samples), add a fixed amount of the IS stock solution.

-

Perform protein precipitation by adding a volume of cold protein precipitation solvent.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

(Optional) Further clean up the sample using solid-phase extraction (SPE) to remove interfering matrix components.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix components.

-

Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).

-

Injection Volume: A small volume (e.g., 5 µL).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least one specific precursor-to-product ion transition for the drug candidate and one for the isotopically labeled IS.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS in each sample.

-

Calculate the peak area ratio (analyte peak area / IS peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the drug candidate in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of an isotopically labeled compound.

References

- 1. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of 1,3,5-Benzenetricarboxylic acid-d3

Chemical and Physical Properties

1,3,5-Benzenetricarboxylic acid-d3 is the deuterium-labeled form of 1,3,5-Benzenetricarboxylic acid.[1][2] The non-deuterated form is also known as Trimesic acid.[3][4][5] Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C9H3D3O6 | [6] |

| Molar Mass | 213.16 g/mol | [5][6][7][8][9][10][11] |

| Appearance | White to cream crystalline powder | [4][7] |

| Melting Point | 380°C | [6] |

| Boiling Point | 561.4°C at 760 mmHg | [6] |

| Flash Point | 307.4°C | [6] |

| Water Solubility | Soluble | [6] |

| Vapor Pressure | 1.93E-13 mmHg at 25°C | [6] |

Hazard Identification and Classification

Based on the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), 1,3,5-Benzenetricarboxylic acid is considered hazardous.[3]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][7][10][11] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3][7][10][11] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[3][7][10][11] |

Signal Word: Warning[3][10][11]

Hazard Symbols:

-

Xi - Irritant[6]

Risk Phrases:

Experimental Protocols

While specific experimental safety studies for 1,3,5-Benzenetricarboxylic acid-d3 were not found, the following are general protocols for assessing the types of hazards identified for the non-deuterated analogue.

3.1. Skin Irritation Assessment (In Vitro)

-

Principle: This test evaluates the potential of a substance to cause skin irritation using reconstructed human epidermis (RhE) models.

-

Methodology:

-

Prepare the test substance at appropriate concentrations.

-

Apply the test substance to the surface of the RhE tissue.

-

Incubate for a specified period (e.g., 60 minutes).

-

Rinse the tissue to remove the test substance.

-

Assess cell viability using a quantitative assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

A reduction in cell viability below a certain threshold (e.g., 50%) indicates an irritant potential.

-

3.2. Eye Irritation Assessment (In Vitro)

-

Principle: This test assesses the potential for a substance to cause serious eye damage using methods like the Bovine Corneal Opacity and Permeability (BCOP) test.

-

Methodology:

-

Obtain fresh bovine corneas from an abattoir.

-

Mount the corneas in a holder.

-

Apply the test substance to the epithelial surface.

-

Incubate for a defined exposure time.

-

Measure corneal opacity with an opacitometer and permeability with fluorescein.

-

The results are used to calculate an in vitro irritancy score to predict the in vivo eye irritation potential.

-

Handling and Storage

4.1. Safe Handling:

-

Wash hands and any exposed skin thoroughly after handling.[3][10]

-

Wear protective gloves, clothing, eye, and face protection.[3][10][12]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][10]

-

Minimize dust generation and accumulation.[4]

-

Do not get in eyes, on skin, or on clothing.[3]

4.2. Storage:

-

Keep in a dry, cool place.[3]

-

Incompatible with strong oxidizing agents.[3]

-

For stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to prevent inactivation from repeated freeze-thaw cycles.[1]

Emergency Procedures

5.1. First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][10] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][10] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3] |

5.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][4]

-

Specific Hazards: May form combustible dust concentrations in air.[3] Hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2).[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

5.3. Accidental Release Measures:

-

Ensure adequate ventilation.[3]

-

Wear personal protective equipment.[3]

-

Avoid dust formation.[3]

-

Sweep up and shovel into suitable containers for disposal.[3]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for chemical safety assessment and the logical relationship of handling procedures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Benzene-1,3,5-tricarboxylic acid-d3 | CAS#:62790-27-6 | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 1,3,5-Benzenetricarboxylic acid [webbook.nist.gov]

- 6. 1,3,5-Benzenetricarboxylic acid [chembk.com]

- 7. 1,3,5-Benzenetricarboxylic acid | C9H6O6 | CID 11138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3,5-Benzenetricarboxylic acid (CAS 554-95-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 1,3,5-Benzenetricarboxylic acid [webbook.nist.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.it [fishersci.it]

- 12. chemos.de [chemos.de]

Technical Guide: 1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid for Quantitative Bioanalysis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid, focusing on its chemical properties and its critical role as an internal standard in quantitative bioanalytical methods.

Core Compound Data

1,3,5-Benzene-2,4,6-D3-tricarboxylic acid is the deuterated form of 1,3,5-Benzenetricarboxylic acid, also known as trimesic acid. The incorporation of three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of trimesic acid. Trimesic acid itself is not a naturally occurring metabolite in humans but is considered part of the human exposome.[1] It serves as a versatile building block in the synthesis of various materials and compounds, including metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates.

Quantitative data for both the deuterated and non-deuterated forms are summarized below for easy comparison.

| Property | 1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid | 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid) |

| Chemical Formula | C₉H₃D₃O₆ | C₉H₆O₆ |

| Molecular Weight | 213.16 g/mol | 210.14 g/mol [2] |

| CAS Number | 62790-27-6 | 554-95-0 |

| Appearance | White to off-white solid | White crystalline powder |

| Primary Application | Internal standard for quantitative analysis | Ligand in MOFs, polymer synthesis, pharmaceutical intermediate |

Experimental Protocol: Quantification of Trimesic Acid in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of trimesic acid in human plasma using 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid as an internal standard (IS). The methodology is adapted from established procedures for the analysis of small polar molecules in biological matrices.[3]

1. Preparation of Stock Solutions and Standards

-

Trimesic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of trimesic acid in 10 mL of a suitable solvent (e.g., methanol or DMSO).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid in 10 mL of the same solvent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the trimesic acid stock solution with the solvent to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Working Internal Standard Solution (100 ng/mL): Dilute the internal standard stock solution to a final concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples on ice.

-

In a microcentrifuge tube, aliquot 100 µL of plasma (sample, calibration standard, or quality control).

-

Add 10 µL of the 100 ng/mL working internal standard solution to each tube (except for blank matrix samples) and vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Ionization Mode: ESI Negative.

-

MRM Transitions:

-

Trimesic Acid: Q1: 209.0 m/z -> Q3: 165.0 m/z (quantifier), 121.0 m/z (qualifier).

-

1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid (IS): Q1: 212.0 m/z -> Q3: 167.0 m/z.

-

-

Optimize other source parameters (e.g., spray voltage, source temperature, gas flows) for maximum signal intensity.

-

4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Apply a linear regression model with a weighting factor (e.g., 1/x²) to the calibration curve.

-

Quantify the concentration of trimesic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental procedure and the relationship between the analyte and its deuterated internal standard.

Caption: Experimental workflow for trimesic acid quantification.

Caption: Role of the deuterated internal standard in quantification.

References

- 1. Human Metabolome Database: Showing metabocard for Trimesic acid (HMDB0259234) [hmdb.ca]

- 2. 1,3,5-Benzenetricarboxylic acid | C9H6O6 | CID 11138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Deuterated Linkers for Metal-Organic Framework (MOF) Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium-labeled organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) represents a significant advancement in the field of materials science, with profound implications for drug development and delivery. This guide provides a comprehensive overview of the synthesis, characterization, and application of deuterated linkers in MOFs, offering detailed experimental protocols and a comparative analysis of their properties.

Introduction: The Significance of Deuteration in MOFs

Isotopic labeling, particularly the substitution of hydrogen with its heavier isotope deuterium (²H or D), offers a powerful tool for elucidating reaction mechanisms, characterizing materials, and enhancing their properties. In the context of MOFs, deuteration of the organic linkers provides several key advantages:

-

Neutron Scattering Studies: The significant difference in the neutron scattering cross-sections of hydrogen and deuterium makes deuterated MOFs ideal for neutron diffraction and scattering techniques.[1] These methods allow for the precise localization of guest molecules, such as drugs, within the MOF pores and provide detailed insights into host-guest interactions, which are crucial for understanding drug loading and release mechanisms.[2]

-

Enhanced Material Properties: Isotopic substitution can influence the physicochemical properties of MOFs. For instance, the kinetic isotope effect can lead to slower reaction rates, which may result in the formation of larger, more crystalline MOF structures.

-

Probing Reaction Mechanisms: Deuterium labeling serves as a valuable tool for tracking the fate of linkers during MOF synthesis and postsynthetic modifications, aiding in the elucidation of formation and functionalization pathways.

-

In Vivo Tracking and Imaging: While not yet widely reported for deuterated MOFs themselves, the principle of using deuterium as a tracer is well-established in metabolic studies.[3] This suggests the potential for developing deuterated MOF-based drug carriers that can be tracked in vivo using techniques like mass spectrometry.

Synthesis of Deuterated Organic Linkers

The synthesis of deuterated linkers is a critical first step. The most common methods involve hydrogen-deuterium (H-D) exchange reactions on the corresponding non-deuterated precursors.

General Principle: Hydrogen-Deuterium Exchange

H-D exchange reactions typically involve treating the protonated organic linker with a deuterium source, often in the presence of a catalyst. Deuterated water (D₂O) is a common and cost-effective deuterium source. The exchange can be promoted under acidic, basic, or metal-catalyzed conditions. For aromatic carboxylic acids, which are common MOF linkers, the aromatic protons are exchanged with deuterium.

Experimental Protocol: Synthesis of Terephthalic Acid-d₄ (BDC-d₄)

This protocol describes a general method for the deuteration of terephthalic acid (benzene-1,4-dicarboxylic acid), a widely used linker in MOF synthesis (e.g., for UiO-66 and MOF-5).

Materials:

-

Terephthalic acid (H₂BDC)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, optional catalyst)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

High-pressure reaction vessel (e.g., a sealed glass ampoule or a stainless-steel autoclave)

Procedure:

-

In a high-pressure reaction vessel, combine terephthalic acid (1.0 g) and deuterium oxide (20 mL).

-

For catalyzed exchange, add a catalytic amount of deuterated sulfuric acid (e.g., 0.1 mL).

-

Seal the vessel and heat it to 180-200 °C for 24-48 hours with stirring.

-

Cool the vessel to room temperature. The deuterated terephthalic acid will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with a small amount of cold D₂O to remove any residual catalyst.

-

Dry the product under vacuum at 80 °C for 12 hours to yield terephthalic acid-d₄.

-

Characterization: Confirm the degree of deuteration using ¹H NMR spectroscopy by observing the disappearance or significant reduction of the aromatic proton signals. Mass spectrometry can also be used to confirm the mass increase corresponding to the four deuterium atoms.

Experimental Protocol: Synthesis of Trimesic Acid-d₃ (BTC-d₃)

This protocol outlines a general procedure for the deuteration of trimesic acid (1,3,5-benzenetricarboxylic acid), a common linker for MOFs like HKUST-1.

Materials:

-

Trimesic acid (H₃BTC)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Palladium on carbon (Pd/C, 10 wt. %, optional catalyst)

-

High-pressure reaction vessel

Procedure:

-

In a high-pressure reaction vessel, combine trimesic acid (1.0 g), deuterium oxide (20 mL), and a catalytic amount of Pd/C (e.g., 50 mg).

-

Seal the vessel and heat it to 150-180 °C for 24 hours with stirring.

-

Cool the vessel to room temperature.

-

Filter the hot solution to remove the Pd/C catalyst.

-

Allow the filtrate to cool to room temperature to crystallize the deuterated trimesic acid.

-

Collect the solid product by filtration and wash with a small amount of cold D₂O.

-

Dry the product under vacuum at 80 °C for 12 hours to yield trimesic acid-d₃.

-

Characterization: Verify the deuteration level using ¹H NMR and mass spectrometry.

Synthesis of Deuterated Metal-Organic Frameworks

The synthesis of deuterated MOFs generally follows the same procedures as their protonated counterparts, with the deuterated linker replacing the standard one. The solvothermal method is the most common approach.

Experimental Protocol: Solvothermal Synthesis of Deuterated UiO-66 (UiO-66-d₄)

This protocol describes the synthesis of UiO-66 using the deuterated terephthalic acid-d₄ linker.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

Terephthalic acid-d₄ (BDC-d₄)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl, concentrated)

-

Teflon-lined stainless-steel autoclave

Procedure:

-

In a glass vial, dissolve ZrCl₄ (0.08 g) in 20 mL of DMF. Sonicate for 1 minute to ensure complete dissolution.[4]

-

Add terephthalic acid-d₄ (0.062 g) to the solution and stir magnetically for 5 minutes.[4]

-

Add 25 µL of deionized water and 1.33 mL of concentrated HCl to the vial.[4]

-

Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a preheated oven at 85 °C for 24 hours.[4]

-

After cooling to room temperature, collect the white crystalline product by centrifugation or filtration.

-

Washing and Activation:

Experimental Protocol: Synthesis of Deuterated ZIF-8 (ZIF-8-d)

This protocol details the synthesis of ZIF-8 using a deuterated 2-methylimidazole linker.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Deuterated 2-methylimidazole (d-2-MeIM)

-

Methanol

Procedure:

-

Prepare two separate solutions:

-

Solution A: Dissolve zinc nitrate hexahydrate in methanol.

-

Solution B: Dissolve deuterated 2-methylimidazole in methanol.

-

-

Mix the two solutions and stir to ensure homogeneity.

-

Transfer the mixed solution into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave at a specified temperature (e.g., 150 °C) for a designated time (e.g., 12 hours).[5]

-

After cooling, collect the product by centrifugation.[5]

-

Wash the product with fresh methanol multiple times to remove unreacted precursors.[5]

-

Dry the final product under vacuum.[5]

Quantitative Data Comparison

While direct comparative studies providing a comprehensive dataset for a single MOF in both its deuterated and non-deuterated forms are not abundant in the literature, the following table summarizes expected trends and provides a template for data presentation. The values presented are illustrative and will vary depending on the specific MOF and the synthesis conditions.

| Property | Non-Deuterated MOF (e.g., UiO-66) | Deuterated MOF (e.g., UiO-66-d₄) | Rationale for Difference |

| BET Surface Area (m²/g) | ~1200 | Potentially slightly higher | Slower crystallization kinetics due to the kinetic isotope effect may lead to more ordered structures with fewer defects, potentially resulting in a higher accessible surface area. |

| Pore Volume (cm³/g) | ~0.86 | Potentially slightly higher | Similar to the surface area, a more ordered structure could lead to a slightly larger pore volume. |

| Drug Loading Capacity (%) | Dependent on drug and MOF | Potentially similar or slightly higher | If the pore volume is larger, a slightly higher drug loading capacity might be achieved. |

| Drug Release Rate | Dependent on conditions | Potentially slightly slower | Stronger host-guest interactions due to subtle electronic effects of deuteration or a more tortuous path in a more ordered structure could lead to a slower release. |

Applications in Drug Development

Deuterated MOFs are particularly valuable in the context of drug delivery for both their potential for controlled release and as tools for studying drug-carrier interactions.

Controlled Drug Release

The ability to fine-tune the structure of MOFs through deuteration can influence the kinetics of drug release. A more ordered pore structure in a deuterated MOF could lead to a more sustained and predictable release profile, which is highly desirable for many therapeutic applications.[6][7]

Elucidating Drug-Carrier Interactions

As mentioned, neutron scattering studies on deuterated MOFs loaded with drugs can provide unprecedented detail on the location and orientation of the drug molecules within the pores. This information is invaluable for:

-

Optimizing drug loading protocols.

-

Understanding the mechanism of drug release at a molecular level.

-

Designing MOFs with tailored binding sites for specific drugs to enhance loading and control release.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the logical flow of synthesis and application of deuterated MOFs in drug delivery.

Caption: Workflow of deuterated MOF synthesis and its application in drug delivery.

Caption: pH-responsive drug release mechanism from a deuterated MOF in a tumor microenvironment.

Conclusion

The use of deuterated linkers in MOF synthesis is a sophisticated strategy that offers significant benefits, particularly for researchers in drug development. The ability to perform detailed structural analysis using neutron scattering, coupled with the potential for modifying material properties to achieve more controlled drug release, makes deuterated MOFs a compelling area of research. The detailed protocols provided in this guide offer a starting point for scientists looking to explore the synthesis and application of these advanced materials. As synthetic methods for deuterated linkers become more refined and accessible, the use of deuterated MOFs is expected to grow, further unlocking their potential in targeted therapeutics and advanced materials.

References

- 1. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ISIS Feature article: investigations into porous materials [isis.stfc.ac.uk]

- 3. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solvothermal Synthesis of MIL-96 and UiO-66-NH2 on Atomic Layer Deposited Metal Oxide Coatings on Fiber Mats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Programmable Drug Release from a Dual-Stimuli Responsive Magnetic Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1,3,5-Benzenetricarboxylic Acid and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,3,5-Benzenetricarboxylic acid, also known as trimesic acid. Due to the limited availability of direct quantitative data for its deuterated analog, 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid, this document focuses on the extensive data available for the non-deuterated form. The solubility characteristics are expected to be nearly identical, as deuterium substitution has a negligible effect on this physical property. This guide will present quantitative solubility data, detailed experimental protocols for solubility determination, and logical workflows relevant to laboratory practices.

Quantitative Solubility Data

The solubility of 1,3,5-Benzenetricarboxylic acid has been determined in a range of common laboratory solvents. The following tables summarize the available quantitative data, providing a clear comparison of its solubility at various temperatures.

Table 1: Solubility of 1,3,5-Benzenetricarboxylic Acid in Various Solvents at 25°C (298.15 K)

| Solvent | Solubility ( g/100g solvent) |

| Tetrahydrofuran (THF) | >20.00 |

| Methanol | 8.00 |

| Acetone | 1.88 |

| Ethyl Ether | 1.24 |

| Acetic Acid | 0.46 |

| Water | 0.26 |

| Xylene | <0.01 |

Table 2: Temperature-Dependent Solubility of 1,3,5-Benzenetricarboxylic Acid in Water[1]

| Temperature (°C) | Temperature (K) | Solubility (g/L) |

| 25 | 298.15 | 2.6 |

| 50 | 323.15 | 7.9 |

Table 3: Mole Fraction Solubility of 1,3,5-Benzenetricarboxylic Acid in Various Solvents at Different Temperatures[2][3][4][5]

| Temperature (K) | Water | Isopropyl Alcohol | Isobutyl Alcohol | Methanol | Ethanol | Ethylene Glycol |

| 298 | 0.00022 | 0.00168 | 0.00216 | 0.0345 | 0.0412 | 0.00289 |

| 310 | 0.00035 | 0.00245 | 0.00315 | 0.0489 | 0.0587 | 0.00421 |

| 320 | 0.00048 | 0.00321 | 0.00411 | 0.0612 | 0.0734 | 0.00543 |

| 330 | 0.00065 | 0.00415 | 0.00528 | 0.0756 | 0.0908 | 0.00689 |

| 340 | 0.00088 | 0.00532 | 0.00672 | 0.0921 | 0.1102 | 0.00864 |

| 350 | 0.00118 | 0.00678 | 0.00849 | 0.1108 | 0.1321 | 0.01072 |

| 360 | 0.00156 | 0.00856 | 0.01068 | 0.1323 | 0.1573 | 0.01321 |

The data indicates that the solubility of 1,3,5-Benzenetricarboxylic acid generally increases with temperature.[2][3][4] The order of solubility in the tested pure solvents is: Ethanol > Methanol > Ethylene Glycol > Isobutanol > Isopropyl Alcohol > Water.[2][3][4][5] The compound is also soluble in DMSO and Dimethylformamide (DMF), with a solubility of approximately 25 mg/ml in both solvents.[6] For aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute with the buffer.[6]

Experimental Protocols for Solubility Determination

For researchers who need to determine the solubility of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid or other aromatic carboxylic acids with high precision, the following established methods are recommended.

The gravimetric method is a direct and widely used technique for determining the solubility of a solid in a liquid.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period to allow it to reach equilibrium. A magnetic stirrer or a shaker bath can be used for this purpose. The time required to reach equilibrium will vary depending on the solvent and should be determined empirically.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the solid residue. This can be done by filtration or centrifugation.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately measure a known volume or weight of the clear saturated solution into a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until the solute is completely dry.

-

Weigh the container with the dried solute. The difference in weight will give the mass of the dissolved solid.

-

-

Calculation:

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mole fraction.

-

This method involves preparing a saturated solution and then analyzing its concentration using an appropriate analytical technique.

Protocol:

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 from the Gravimetric Method.

-

-

Sampling and Dilution:

-

After equilibration and separation of the solid, take a precise aliquot of the saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration that is within the linear range of the analytical method to be used.

-

-

Analysis:

-

Analyze the concentration of the diluted solution using a suitable technique such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or titration.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Visualized Workflows

The following diagrams illustrate key decision-making and experimental processes relevant to working with 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid.

Caption: Experimental workflow for solubility determination.

Caption: Decision tree for selecting a purification method.

References

Spectroscopic and Synthetic Insights into Deuterated Trimesic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data of Trimesic Acid

The following tables summarize the characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for standard, non-deuterated trimesic acid (Benzene-1,3,5-tricarboxylic acid). This information is crucial for the structural elucidation and quality control of trimesic acid and its derivatives.

Table 1: ¹H NMR Spectroscopic Data for Trimesic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.63 | Singlet | 3H | Aromatic C-H |

| ~13.54 | Broad Singlet | 3H | Carboxylic Acid O-H |

Note: The chemical shifts can vary slightly depending on the solvent used. The data presented is a general representation.

Table 2: ¹³C NMR Spectroscopic Data for Trimesic Acid [1]

| Chemical Shift (δ) ppm | Assignment |

| ~132.4 | Aromatic C-H |

| ~134.0 | Aromatic C-COOH |

| ~166.3 | Carboxylic Acid C=O |

Note: The chemical shifts can vary slightly depending on the solvent used. The data presented is a general representation.[1]

Table 3: Key IR Absorption Bands for Trimesic Acid [2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1450 | Medium | Aromatic C=C stretch |

| ~1300 | Medium | C-O stretch, O-H bend |

| ~900 | Medium | Out-of-plane C-H bend |

Synthesis of Deuterated Trimesic Acid: A General Protocol

While a specific, detailed protocol for the synthesis of deuterated trimesic acid is not widely published, a general approach involves the deuteration of the aromatic protons of trimesic acid using a suitable deuterium source under catalytic conditions. The following is a generalized experimental protocol based on established methods for the deuteration of aromatic carboxylic acids.

Objective: To replace the aromatic protons of trimesic acid with deuterium atoms to synthesize Benzene-1,3,5-tricarboxylic acid-d3.

Materials:

-

Trimesic acid

-

Deuterium oxide (D₂O)

-

Palladium on carbon (Pd/C) or another suitable catalyst

-

An appropriate solvent (if necessary)

-

Inert gas (e.g., Argon or Nitrogen)

Experimental Workflow:

Caption: General experimental workflow for the synthesis of deuterated trimesic acid.

Detailed Methodology:

-

Reaction Setup: In a high-pressure reaction vessel, combine trimesic acid, a catalytic amount of palladium on carbon (e.g., 10 mol%), and deuterium oxide as the solvent and deuterium source.

-

Inert Atmosphere: Seal the vessel and purge it with an inert gas, such as argon or nitrogen, to remove any air.

-

Reaction Conditions: Heat the mixture to a temperature between 100-150 °C with vigorous stirring. The reaction is typically run for 24 to 72 hours to ensure a high degree of deuteration.

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Filter the reaction mixture to remove the palladium catalyst.

-

Isolation: Remove the deuterium oxide under reduced pressure to yield the crude deuterated trimesic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., D₂O or a deuterated organic solvent) to obtain the final, high-purity deuterated trimesic acid.

-

Characterization: The final product should be characterized by ¹H NMR to confirm the absence of aromatic protons and by mass spectrometry to confirm the incorporation of deuterium. IR spectroscopy can be used to confirm the presence of the carboxylic acid functional groups and the C-D bonds.

Logical Relationship of Spectroscopic Analysis

The structural confirmation of the synthesized deuterated trimesic acid relies on a logical interpretation of the spectroscopic data.

Caption: Logical workflow for the structural confirmation of deuterated trimesic acid using spectroscopic methods.

This guide serves as a foundational resource for researchers working with trimesic acid and its isotopically labeled analogues. While the direct spectroscopic data for deuterated trimesic acid remains a gap in publicly accessible literature, the provided information on the non-deuterated form and the generalized synthetic protocol offers a solid starting point for experimental design and data interpretation.

References

Methodological & Application

Application Notes and Protocols for 1,3,5-Benzene-2,4,6-D3-tricarboxylic Acid in MOF Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of isotopically labeled organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) offers unique advantages for researchers in materials science, chemistry, and drug development. 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid (d-H3BTC or Trimesic acid-d3), a deuterated analogue of the common linker 1,3,5-benzenetricarboxylic acid (H3BTC), is a valuable tool for a range of specialized applications. The substitution of hydrogen with deuterium atoms in the linker molecule can subtly influence the physicochemical properties of the resulting MOF and provides a powerful handle for certain characterization techniques.

This document provides detailed application notes and experimental protocols for the use of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid in MOF synthesis.

Key Applications

The primary applications for MOFs synthesized with 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid include:

-

Neutron Scattering Studies: Deuterium has a significantly different neutron scattering cross-section compared to hydrogen.[1][2] This property is exploited in neutron scattering techniques (e.g., small-angle neutron scattering, neutron diffraction) to:

-

Elucidate the structure and dynamics of guest molecules within the MOF pores.

-

Study the host-guest interactions with enhanced contrast.

-

Determine the precise location of adsorbed molecules.

-

-

Isotope Effect Studies: The use of deuterated linkers allows for the investigation of kinetic isotope effects during MOF synthesis and in catalytic reactions mediated by the MOF. Recent studies have shown that isotopic substitution can retard crystallization kinetics, leading to the formation of larger single crystals.[3][4][5]

-

Enhanced Stability (Hypothesized): While not extensively documented, the stronger C-D bond compared to the C-H bond could potentially lead to slight enhancements in the thermal and chemical stability of the resulting MOF.

Experimental Protocols

The following protocols are based on well-established methods for the synthesis of MOFs using the non-deuterated H3BTC linker, specifically for the widely studied copper-based MOF, HKUST-1 (also known as Cu-BTC or MOF-199). These can be adapted for the use of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid.

Protocol 1: Solvothermal Synthesis of Deuterated Cu-BTC (d-HKUST-1)

This protocol describes a standard solvothermal method for the synthesis of a copper-based MOF using the deuterated linker.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

1,3,5-Benzene-2,4,6-D3-tricarboxylic acid (d-H3BTC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

-

Teflon-lined autoclave

Procedure:

-

In a glass vial, dissolve 0.241 g (1 mmol) of Cu(NO₃)₂·3H₂O in a solvent mixture of 6 mL of DMF, 6 mL of ethanol, and 6 mL of deionized water.[4]

-

In a separate vial, dissolve 0.213 g (1 mmol) of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid in the same solvent mixture.

-

Combine the two solutions in the Teflon liner of a stainless-steel autoclave.

-

Seal the autoclave and place it in an oven preheated to 120 °C for 18-24 hours.

-

After the reaction is complete, allow the autoclave to cool to room temperature.

-

Collect the blue crystalline product by filtration.

-

Wash the product thoroughly with DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

-

Dry the final product under vacuum at an elevated temperature (e.g., 150 °C) to activate the MOF by removing the coordinated solvent molecules.

Expected Outcome:

This procedure should yield a crystalline, porous copper-based MOF with a deuterated framework. The resulting d-HKUST-1 is expected to have a high surface area and porosity, similar to its non-deuterated counterpart.

Data Presentation

| Property | Standard MOF (H-BTC) | Deuterated MOF (d-BTC) | Rationale for Difference |

| Crystallization Rate | Faster | Slower | The kinetic isotope effect can retard the deprotonation and coordination steps during MOF self-assembly, leading to a slower nucleation and crystal growth rate.[3][4] This can be advantageous for obtaining larger, higher-quality single crystals. |

| Crystal Size | Typically smaller microcrystals | Potentially larger single crystals | Slower nucleation kinetics due to the isotope effect can lead to the formation of fewer nuclei, which then grow into larger crystals.[3][4][5] |

| Surface Area (BET) | High (e.g., for HKUST-1, typically > 1000 m²/g) | Expected to be very similar to the non-deuterated analogue. | The framework topology and pore structure are primarily determined by the geometry of the linker and the coordination of the metal ions, which are not significantly altered by deuteration. |

| Pore Volume | High | Expected to be very similar to the non-deuterated analogue. | Similar to surface area, the pore volume is a function of the crystal structure, which is not expected to change significantly with deuteration. |

| Thermal Stability | High | Potentially slightly higher. | The C-D bond is slightly stronger than the C-H bond, which could lead to a marginal increase in the decomposition temperature of the organic linker and, consequently, the overall framework. However, this effect is likely to be small. |

| Neutron Scattering Contrast | Lower contrast for hydrogen-containing guest molecules. | High contrast, enabling detailed structural and dynamic studies of guest molecules. | The significant difference in the neutron scattering lengths of hydrogen and deuterium provides high contrast, making the deuterated framework ideal for neutron scattering studies of adsorbed species.[1][2] |

Visualizations

Workflow for MOF Synthesis and Application of Deuterated Linkers

The following diagram illustrates the general workflow for MOF synthesis and highlights the points at which the decision to use a deuterated linker like 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid becomes critical for specific research applications.

Caption: Workflow for MOF synthesis and the application of deuterated linkers.

Logical Relationship in Utilizing Deuterated Linkers for Advanced Characterization

This diagram illustrates the logical flow of how the unique properties of a deuterated MOF enable advanced characterization techniques.

Caption: Logical flow of using deuterated linkers for advanced MOF characterization.

References

- 1. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isotope Effect-Enabled Crystal Enlargement in Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collection - Isotope Effect-Enabled Crystal Enlargement in MetalâOrganic Frameworks - Journal of the American Chemical Society - Figshare [figshare.com]

Application Notes & Protocols: Deuterated Linkers in Neutron Scattering

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of deuterated linkers in neutron scattering studies. The unique scattering properties of deuterium compared to hydrogen allow for powerful contrast variation techniques, enabling the selective visualization and characterization of specific components within complex molecular systems.[1][2][3]

Principle of Contrast Variation with Deuterated Linkers

Neutron scattering is a powerful technique for analyzing the structure of materials at the mesoscopic scale (1-100 nm).[4] The technique's strength lies in the significant difference between the neutron scattering lengths of hydrogen (-3.74 fm) and its isotope, deuterium (+6.67 fm).[2][3] This large difference allows researchers to manipulate the scattering length density (SLD) of a molecule or a solvent.

By strategically replacing hydrogen atoms with deuterium atoms on a linker molecule—a process known as deuteration—its SLD can be altered dramatically.[5] This enables a technique called contrast matching , where the SLD of a specific component (like a deuterated linker) is adjusted to match the SLD of the surrounding solvent (often a mixture of H₂O and D₂O).[6][7] When the SLDs match, that component becomes effectively "invisible" to the neutrons, allowing the scattering signal from the other components of the system to be isolated and studied.[3]

This "selective visualization" is invaluable for deconvoluting the structures of individual components within complex biological or chemical assemblies.[3][8]

Key Applications

Elucidating Polymer Conformation

Challenge: Determining the precise conformation of a polymer backbone, separate from its side chains, is difficult with most analytical techniques.[9]

Solution: By selectively deuterating the flexible side chains of a polymer, their scattering signal can be matched to a deuterated solvent in a Small-Angle Neutron Scattering (SANS) experiment.[9][10] This effectively masks the side chains, allowing the scattering signal from the hydrogenous polymer backbone to be measured directly.[9]

Example: In studies of diketopyrrolopyrrole (DPP)-based conjugated polymers, researchers synthesized polymers with deuterated alkyl side chains.[10] Using contrast variation SANS, they were able to isolate the scattering from the backbone and determine its rigidity and persistence length, providing crucial insights into the material's electronic properties.[9][10]

Characterizing Surfactant Micelles and Drug Delivery Vehicles

Challenge: Understanding how molecules like perfumes or drugs are solubilized within the core or palisade layer of surfactant micelles is critical for optimizing formulations in cosmetics and pharmaceuticals.

Solution: Deuterated surfactants can be used to create micelles that are "contrast-matched" to the solvent. This allows for the direct observation of the spatial distribution of non-deuterated (hydrogenous) guest molecules within the micellar structure.[11]

Example: A SANS study on the solubilization of perfumes in cetyltrimethylammonium bromide (CTAB) micelles utilized deuterated CTAB (d-CTAB).[11] By matching the d-CTAB to the solvent, the scattering signal came exclusively from the perfume molecules, revealing their precise location within the micelle—whether in the core or the outer palisade layer.[11]

Investigating Protein-Ligand and Protein-Protein Interactions

Challenge: In multi-component biological complexes, isolating the structure and conformational changes of a single protein or ligand is a significant hurdle.[12]

Solution: A specific protein or component within a larger complex can be deuterated. By adjusting the D₂O concentration of the solvent to match the SLD of the hydrogenated components, their scattering signal is suppressed.[3] This leaves the deuterated component as the primary source of scattering, enabling its structure and arrangement to be determined in situ.[12]

Example: In the study of a protein-degradation system, researchers deuterated the PAN protein complex while its binding partners (20S proteasome and GFP substrate) remained hydrogenated.[12] By performing SANS in a 42% D₂O buffer, which matches the SLD of the hydrogenated proteins, they could exclusively observe the conformational changes of the deuterated PAN complex during the reaction.[12]

Quantitative Data Summary

The effectiveness of deuteration hinges on the distinct Scattering Length Density (SLD) values of molecules in different solvents.

| Material | SLD (10⁻⁶ Å⁻²) | Contrast Match Point (% D₂O) |

| H₂O (Water) | -0.56 | N/A |

| D₂O (Heavy Water) | 6.40 | N/A |

| Typical Hydrogenated Protein | ~2.2-2.5 | ~42% |

| Typical Deuterated Protein | ~7.0-8.0 | >100% (not matchable in pure D₂O) |

| Hydrogenated DNA/RNA | ~3.5 | ~65% |

| Hydrogenated Lipids (POPC) | ~0.5 | ~20% |

| Deuterated Surfactant (d-SDS) | ~6.7 | ~100% |

Note: These are approximate values. The exact SLD and match point depend on the specific molecular composition and the level of deuteration achieved.[7][13]

Experimental Protocols

Protocol: Deuteration of Recombinant Proteins

This protocol provides a general workflow for producing deuterated proteins in E. coli.

-

Adaptation of E. coli: Gradually adapt the desired E. coli expression strain to grow in D₂O-based media. This can be done by sequentially culturing the cells in media with increasing D₂O concentrations (e.g., 25%, 50%, 75%, 90%, 100% D₂O).[8]

-

Culture Media Preparation: Prepare a minimal or rich growth medium using D₂O instead of H₂O. For maximal deuteration, use a deuterated carbon source like d-glucose.[14]

-

Growth and Expression: Inoculate the adapted E. coli into the deuterated medium and grow the culture under standard conditions. Note that cell growth is typically slower in deuterated media.[8][15] Induce protein expression as you would for a hydrogenated protein.

-

Cell Lysis and Purification: Harvest the cells and purify the target protein using the established protocol for the hydrogenated version.[8][16]

-

Deuteration Level Analysis: Determine the final deuteration level of the protein using mass spectrometry.[8]

Protocol: Sample Preparation for a SANS Contrast Variation Experiment

This protocol outlines the steps for preparing samples to study a two-component system (e.g., a deuterated protein 'A' and a hydrogenated partner 'B').

-

Component Preparation: Prepare purified stocks of deuterated protein A and hydrogenated protein B in a base buffer (e.g., Tris-HCl, NaCl) made with 100% H₂O.

-

Buffer Preparation: Create a series of buffers with varying D₂O content (e.g., 0%, 20%, 42%, 60%, 80%, 100% D₂O). To do this, prepare two stock buffers: one in 100% H₂O and one in 100% D₂O. Mix them in the appropriate ratios to achieve the desired D₂O percentages.

-

Sample Mixing: For each D₂O concentration, prepare the complex by mixing protein A and protein B in the desired stoichiometric ratio. Also, prepare individual samples of protein A and protein B as controls.

-

Equilibration: Allow the samples to equilibrate for a sufficient time to ensure complex formation and H/D exchange at labile sites.

-

Pre-SANS Quality Control: Before the SANS measurement, check for sample aggregation or degradation, especially at high D₂O concentrations, using techniques like Dynamic Light Scattering (DLS).[7]

-

SANS Measurement: Load the samples into quartz cuvettes suitable for neutron scattering. Collect scattering data for each sample in the series, along with corresponding buffer blanks for subtraction.[10]

Visualizations

Caption: Conceptual diagram of the contrast matching principle.

Caption: General experimental workflow for a SANS study.

References

- 1. Deuteration Aiming for Neutron Scattering [jstage.jst.go.jp]

- 2. Deuteration Aiming for Neutron Scattering [jstage.jst.go.jp]

- 3. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-angle neutron scattering - Wikipedia [en.wikipedia.org]

- 5. Deuterated Polymers for Neutron Techniques | News | CORDIS | European Commission [cordis.europa.eu]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium labeling for neutron structure-function-dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uncovering Backbone Conformation for Rigid DPP-Based Donor–Acceptor Conjugated Polymer Using Deuterium Labeling and Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. epj-conferences.org [epj-conferences.org]

- 13. Deuterium Labeling Together with Contrast Variation Small-angle Neutron Scattering Suggests How Skp Captures and Releases Unfolded Outer Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deuterium Labeling for Neutron Structure-Function-Dynamics Analysis | Springer Nature Experiments [experiments.springernature.com]

- 16. Preparation of a Deuterated Membrane Protein for Small-Angle Neutron Scattering | ORNL [ornl.gov]

Application Note: Synthesis of Metal-Organic Frameworks with Deuterated Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and tailorable functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1] The incorporation of deuterium-labeled organic ligands into the MOF structure offers unique advantages, particularly for characterization techniques like neutron scattering and for potentially influencing the material's properties and behavior in biological systems. This application note provides a detailed protocol for the synthesis of a deuterated zeolitic imidazolate framework (ZIF-8-d) and discusses its relevance in research and drug development.

Isotopic labeling, the substitution of an atom with its isotope, is a powerful technique to track molecules and elucidate reaction mechanisms.[2] In the context of MOFs, replacing hydrogen with deuterium in the organic linker can provide a significant contrast for neutron scattering studies, allowing for detailed investigations of gas adsorption sites, framework dynamics, and guest-molecule interactions.[3][4] This is particularly relevant for understanding the behavior of drug molecules within the MOF pores.

Applications in Research and Drug Development

The use of deuterated MOFs offers several advantages for researchers and drug development professionals:

-

Enhanced Structural Analysis: Deuterium's different neutron scattering length compared to hydrogen allows for contrast variation studies, providing unambiguous information about the location and orientation of guest molecules, such as drugs, within the MOF pores.[3][4]

-

Understanding Host-Guest Interactions: By selectively deuterating either the MOF framework or the guest molecule, researchers can precisely probe the interactions between the two, which is crucial for designing effective drug delivery systems.

-

Kinetic Isotope Effects: The difference in mass between hydrogen and deuterium can lead to kinetic isotope effects, potentially influencing the rate of drug release from the MOF carrier. Studying these effects can provide insights into the release mechanism.

-

Improved Stability of Pharmaceuticals: Deuteration of drug molecules can sometimes lead to improved metabolic stability. Encapsulating these deuterated drugs within a deuterated MOF could offer synergistic effects for enhanced therapeutic efficacy.

Experimental Protocols

This section provides a detailed protocol for the solvothermal synthesis of both protonated (ZIF-8) and deuterated (ZIF-8-d) zeolitic imidazolate framework-8.

Materials

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

2-Methylimidazole (H-MeIm)

-

Deuterated 2-methylimidazole (d₇-MeIm)

-

Sodium formate (HCOONa)

-

Methanol (MeOH)

-

Teflon-lined stainless-steel autoclave

Synthesis of ZIF-8 (Protonated)

-

Preparation of Metal Solution: Dissolve 0.297 g of zinc nitrate hexahydrate in 20 mL of methanol.

-

Preparation of Ligand Solution: In a separate container, dissolve 0.164 g of 2-methylimidazole and 0.269 g of sodium formate in 20 mL of methanol.[5]

-

Mixing: Add the metal solution to the ligand solution under stirring.

-

Solvothermal Synthesis: Transfer the resulting mixture to a Teflon-lined autoclave and heat at 363 K (90 °C) for 48 hours.[5]

-